2,7-Dimethyloctane-2,7-diol;tetrahydrate
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Overview
Description
2,7-Dimethyloctane-2,7-diol;tetrahydrate is an organic compound with the molecular formula C10H22O2·4H2O. It is a derivative of octane, characterized by the presence of two methyl groups and two hydroxyl groups at the 2nd and 7th positions, respectively. The tetrahydrate form indicates that it is associated with four molecules of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloctane-2,7-diol;tetrahydrate typically involves the hydroxylation of 2,7-dimethyloctane. This can be achieved through various methods, including:
Oxidation of 2,7-Dimethyloctane: Using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to 2,7-dimethyloctane followed by oxidation with hydrogen peroxide (H2O2) in an alkaline medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloctane-2,7-diol;tetrahydrate can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to carbonyl groups, forming ketones or aldehydes.
Reduction: Reduction of the hydroxyl groups can yield the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,7-Dimethyloctane-2,7-diol;tetrahydrate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctane-2,7-diol;tetrahydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyloctane: Lacks the hydroxyl groups present in 2,7-Dimethyloctane-2,7-diol;tetrahydrate.
2,7-Dimethyloctane-2,7-dione: Contains carbonyl groups instead of hydroxyl groups.
2,7-Dimethyloctane-2,7-diol: The anhydrous form of this compound.
Uniqueness
This compound is unique due to its tetrahydrate form, which can influence its physical properties, solubility, and reactivity. The presence of water molecules can also affect its interactions with other compounds and its behavior in various environments.
Properties
CAS No. |
57885-94-6 |
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Molecular Formula |
C10H30O6 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,7-dimethyloctane-2,7-diol;tetrahydrate |
InChI |
InChI=1S/C10H22O2.4H2O/c1-9(2,11)7-5-6-8-10(3,4)12;;;;/h11-12H,5-8H2,1-4H3;4*1H2 |
InChI Key |
SIARLTKFPORJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)O)O.O.O.O.O |
Origin of Product |
United States |
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